![molecular formula C11H12ClNO3 B1470481 Acide 2-(7-chloro-4-méthyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acétique CAS No. 1783446-99-0](/img/structure/B1470481.png)
Acide 2-(7-chloro-4-méthyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acétique
Vue d'ensemble
Description
The compound is a derivative of the benzo[b][1,4]oxazin class of compounds . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. They are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring fused with an oxazine ring . The oxazine ring contains four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For similar compounds, properties such as melting point and NMR data can be determined .Applications De Recherche Scientifique
Tests pharmaceutiques
Ce composé est utilisé dans les tests pharmaceutiques comme étalon de référence de haute qualité afin de garantir des résultats précis . Sa structure et ses propriétés précises en font un candidat idéal pour calibrer les instruments et valider les méthodes analytiques utilisées dans le développement de médicaments.
Synthèse de dérivés d'imidazole
Les dérivés d'imidazole, qui présentent une large gamme d'activités biologiques, peuvent être synthétisés en utilisant ce composé comme précurseur . Ces activités comprennent des propriétés antibactériennes, antifongiques et antivirales, ce qui en fait un point de départ précieux pour le développement de nouveaux médicaments.
Activité antimicrobienne
Le composé a été étudié pour son potentiel dans la création de benzo[b][1,4]oxazin-3(4H)-ones par le biais d'un réarrangement de Smiles, qui présentent une activité antimicrobienne . Cette application est particulièrement pertinente dans la lutte contre les bactéries résistantes aux médicaments.
Améliorateurs cognitifs
Les dérivés de ce composé, tels que l'IDRA 21, se sont montrés prometteurs pour améliorer les fonctions cognitives. Des études indiquent qu'ils peuvent atténuer les déficits cognitifs induits pharmacologiquement, suggérant une utilisation potentielle dans le traitement de troubles tels que la maladie d'Alzheimer .
Recherche sur les propriétés thermophysiques
Les propriétés thermophysiques du composé présentent un intérêt pour la recherche scientifique. Les données sur ces propriétés sont essentielles pour comprendre le comportement des composés organiques dans diverses conditions de température et de pression .
Applications anti-inflammatoires et analgésiques
La structure de ce composé est similaire à celles que l'on trouve dans les médicaments ayant des propriétés anti-inflammatoires et analgésiques. Par conséquent, il peut servir de composé de départ dans la synthèse de nouveaux médicaments visant à traiter la douleur et l'inflammation .
Recherche antitumorale et anticancéreuse
Les composés comportant la partie benzo[b][1,4]oxazin-3-yl ont été étudiés pour leurs activités antitumorales et anticancéreuses. La structure unique de ce composé pourrait être la clé pour synthétiser de nouveaux agents ciblant les cellules cancéreuses .
Développement d'inhibiteurs de la COX
En raison de ses caractéristiques structurelles, ce composé pourrait jouer un rôle essentiel dans le développement d'inhibiteurs de la COX, qui sont importants dans le traitement de pathologies telles que l'arthrite et d'autres maladies inflammatoires .
Mécanisme D'action
The compound “2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a type of benzoxazine derivative . Benzoxazines are a group of heterocyclic compounds that have been studied for their diverse biological activities. They are known to exhibit properties such as anti-inflammatory , antioxidant , antimicrobial , antitumor , and antiviral activities .
The presence of the acetic acid moiety in the compound could potentially enhance its binding affinity with certain enzymes . This could influence its mode of action and the biochemical pathways it affects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to specific organelles, such as the mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propriétés
IUPAC Name |
2-(7-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUTSCSBMQPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



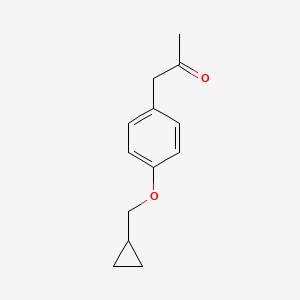

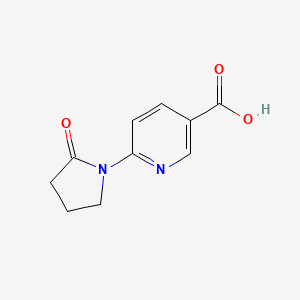

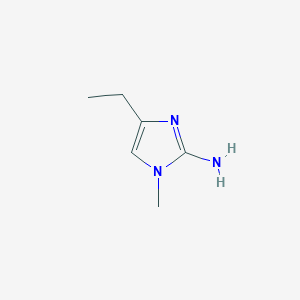
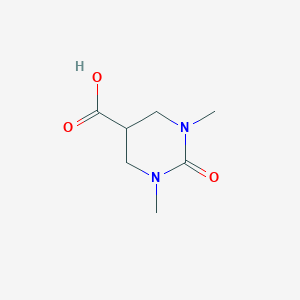
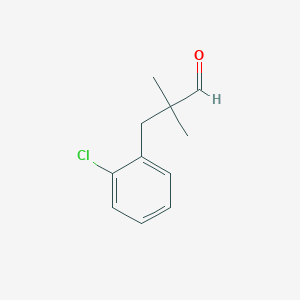
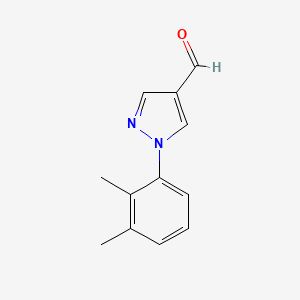
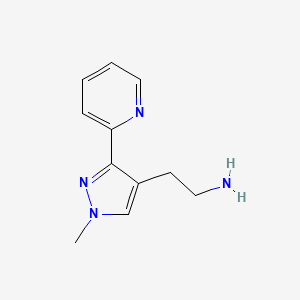
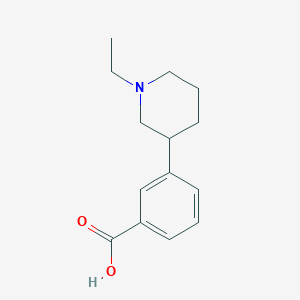

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
